S-(2-methoxyethyl) ethanethioate

Description

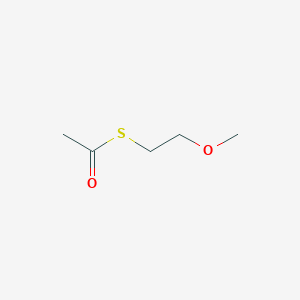

S-(2-Methoxyethyl) ethanethioate is a thioester compound characterized by a methoxyethyl group attached to a sulfur atom, which is further bonded to an acetyl group. Thioesters are sulfur analogs of esters, where the oxygen atom in the ester group is replaced by sulfur. These compounds are pivotal in organic synthesis, materials science, and biochemistry due to their reactivity and functional versatility.

Properties

Molecular Formula |

C5H10O2S |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

S-(2-methoxyethyl) ethanethioate |

InChI |

InChI=1S/C5H10O2S/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 |

InChI Key |

NSUGFKJVZVHURG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxyethyl) ethanethioate typically involves the reaction of thioacetic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyethanol is replaced by the thioacetate group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-methoxyethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-(2-methoxyethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving thioesterases. It can also be used as a probe to investigate metabolic pathways involving thioesters.

Medicine: this compound has potential applications in drug development. Its thioester functionality makes it a candidate for prodrug design, where it can be converted into active drugs in vivo.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased flexibility and resistance to degradation.

Mechanism of Action

The mechanism of action of S-(2-methoxyethyl) ethanethioate involves its interaction with nucleophiles and electrophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. In biological systems, thioesters like this compound can participate in enzymatic reactions, where they act as acyl donors or acceptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

S-(2-Methoxyethyl) ethanethioate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and sources.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities, particularly those containing sulfur and methoxy groups. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

- Antimicrobial properties : Compounds with thiazole rings and methoxy substituents have been reported to inhibit various pathogens.

- Anti-inflammatory effects : Similar compounds have shown promise in modulating inflammatory responses.

- Anticancer activity : Some derivatives have been linked to inhibiting cancer cell proliferation.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals the unique biological profiles associated with this compound. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Contains thiazole and amine groups | Antimicrobial |

| Methoxy-substituted B | Methoxy groups with aromatic system | Anti-inflammatory |

| Benzothiazole C | Benzothiazole core with various substituents | Anticancer |

| This compound | Methoxyethyl and ethanethioate group | Potentially diverse |

The unique combination of methoxy and thiazole functionalities in this compound may lead to distinct biological profiles compared to other similar compounds .

Case Studies and Empirical Evidence

- Antimicrobial Activity : A study demonstrated that derivatives of thiazoles, including those similar to this compound, exhibited significant antimicrobial activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant pathogens.

- Anti-inflammatory Effects : In vitro studies indicated that compounds featuring methoxy groups can modulate inflammatory pathways, potentially reducing cytokine production in immune cells. This activity is crucial for developing therapies for chronic inflammatory diseases.

- Anticancer Properties : Research has highlighted the anticancer potential of thiazole derivatives. In particular, this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could bind to specific receptors, influencing signaling pathways that regulate inflammation and cell growth.

- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, promoting cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.